

# 4-Methoxy-2-methylpyridine chemical properties and structure

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## Compound of Interest

Compound Name: 4-Methoxy-2-methylpyridine

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## An In-depth Technical Guide to 4-Methoxy-2-methylpyridine

### Abstract

**4-Methoxy-2-methylpyridine**, a substituted pyridine derivative, serves as a critical intermediate and building block in synthetic organic chemistry. Its unique electronic and structural properties, conferred by the electron-donating methoxy and methyl groups on the pyridine ring, make it a valuable precursor in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, validated synthesis protocols, and core reactivity principles. Furthermore, it explores its significant applications, particularly in drug development, offering researchers and scientists a thorough technical resource for leveraging this versatile compound in their work.

### Chemical Identity and Core Properties

**4-Methoxy-2-methylpyridine**, also known as 4-methoxy-2-picoline, is a colorless to yellow liquid under standard conditions. Its structure is characterized by a pyridine ring substituted with a methyl group at position 2 and a methoxy group at position 4.

### Physicochemical Data

The fundamental properties of **4-Methoxy-2-methylpyridine** are summarized below, providing essential data for experimental design and safety considerations.

Property	Value	Source(s)
CAS Number	24103-75-1	[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO	[1]
Molecular Weight	123.15 g/mol	[2]
Appearance	Colorless to yellow liquid	
Purity	Typically ≥97%	[2]
Solubility	Soluble in alcohol solvents like ethanol and some ether solvents.	[3]
Storage	Store under inert atmosphere, at room temperature or refrigerated.	[4]

## Molecular Structure and Spectroscopic Analysis

The structural arrangement of the methyl and methoxy groups on the pyridine ring dictates the molecule's reactivity. Spectroscopic methods are crucial for confirming its identity and purity.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum provides distinct signals for the aromatic protons and the methyl and methoxy substituents. The aromatic protons typically appear as a set of coupled signals in the downfield region (δ 6.5-8.5 ppm). The methyl protons (CH<sub>3</sub>) will present as a singlet around δ 2.4-2.6 ppm, while the methoxy protons (OCH<sub>3</sub>) will appear as a singlet further upfield, typically around δ 3.8-4.0 ppm.
- <sup>13</sup>C NMR Spectroscopy:** The carbon spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms.
- Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands. Key peaks include C-H stretching vibrations from the aromatic ring and methyl group, C=N and

C=C stretching vibrations characteristic of the pyridine ring (approx. 1400-1600  $\text{cm}^{-1}$ ), and strong C-O stretching vibrations from the methoxy group (approx. 1000-1300  $\text{cm}^{-1}$ ).

- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a prominent molecular ion peak ( $\text{M}^+$ ) at  $m/z = 123$ , confirming the molecular weight.[5]

## Synthesis and Purification

A common and effective method for synthesizing **4-Methoxy-2-methylpyridine** is through the nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ) of a suitable precursor, such as 4-bromo-2-methylpyridine or 4-chloro-2-methylpyridine, with sodium methoxide.

The electron-deficient nature of the pyridine ring, particularly at the C4 position (para to the nitrogen), facilitates nucleophilic attack.[6] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the halide leaving group to restore aromaticity.[6]

## Experimental Protocol: Synthesis from 4-Bromo-2-methylpyridine

This protocol describes a representative synthesis using sodium methoxide in a polar aprotic solvent.

Reagents and Equipment:

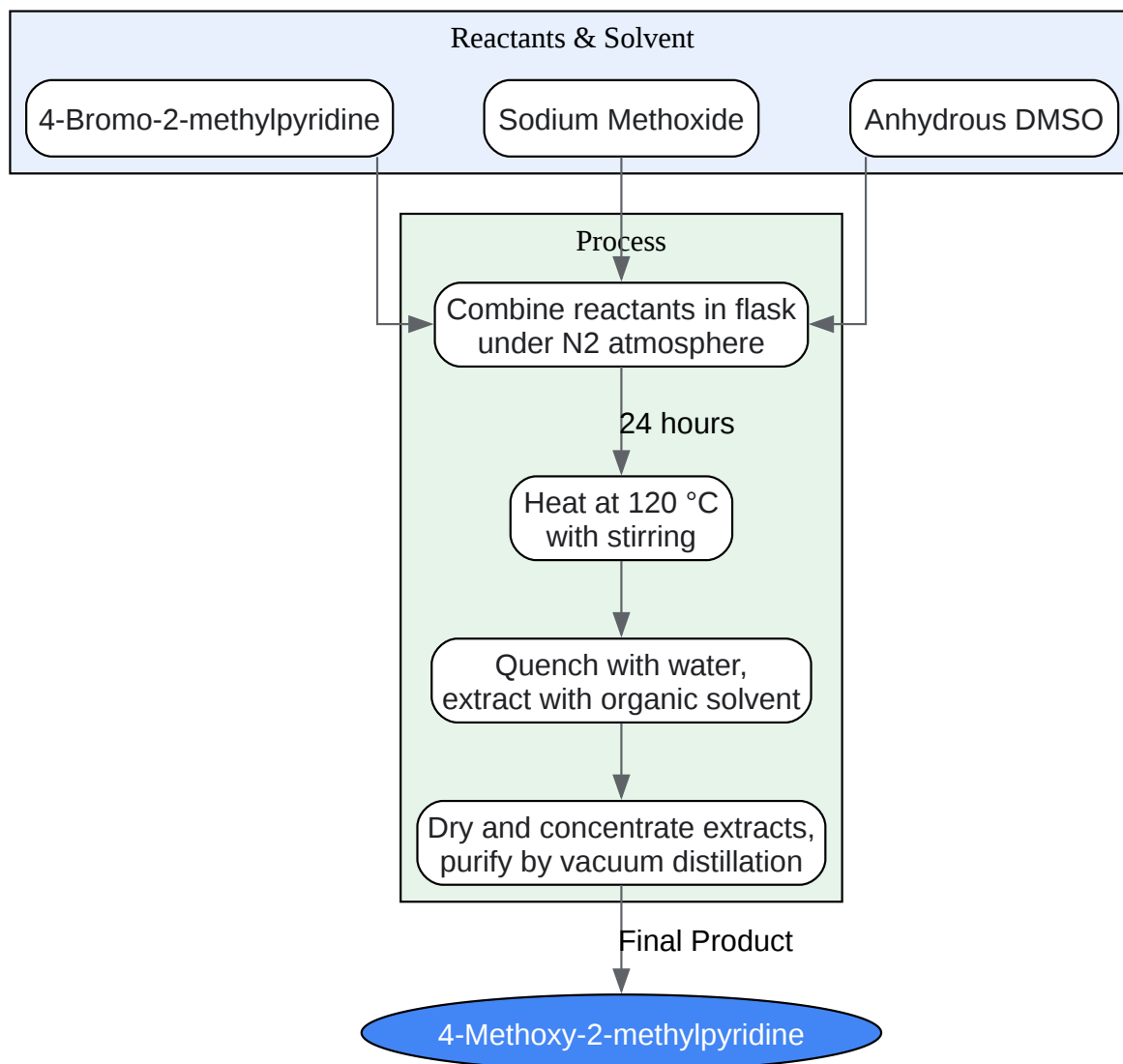
- 4-Bromo-2-methylpyridine
- Sodium methoxide (NaOMe)
- Dimethyl sulfoxide (DMSO), anhydrous
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Standard workup and purification glassware (separatory funnel, rotary evaporator, distillation apparatus)

#### Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-methylpyridine in anhydrous DMSO.
- **Reagent Addition:** Add sodium methoxide to the solution. An excess of the nucleophile is typically used to drive the reaction to completion.
- **Reaction Conditions:** Heat the reaction mixture with stirring. A typical temperature is 120 °C for 24 hours, though conditions may be optimized based on reaction monitoring.<sup>[6]</sup>
- **Workup:** After cooling to room temperature, quench the reaction by pouring the mixture into water. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure **4-Methoxy-2-methylpyridine**.

## Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **4-Methoxy-2-methylpyridine**.



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Caption: Workflow for the synthesis of **4-Methoxy-2-methylpyridine**.

## Chemical Reactivity and Mechanistic Insights

The reactivity of **4-Methoxy-2-methylpyridine** is governed by the interplay of its substituents and the pyridine nitrogen.

- **N-Oxidation:** The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) or a peroxy acid (e.g., m-CPBA) yields the corresponding **4-Methoxy-2-methylpyridine-N-oxide**. This transformation is significant as the N-oxide intermediate is a key precursor in the synthesis of various pharmaceuticals, including proton pump inhibitors like pantoprazole.[\[7\]](#)[\[8\]](#) The N-oxide group can activate the pyridine ring for further functionalization.
- **Electrophilic Aromatic Substitution:** The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the strongly electron-donating methoxy group at the C4 position can direct electrophiles to the C3 and C5 positions.
- **Role as a Building Block:** In drug development, **4-Methoxy-2-methylpyridine** and its derivatives serve as versatile scaffolds.[\[9\]](#) The methoxy group can be a site for further modification or can influence the pharmacokinetic properties of the final drug molecule. For instance, it is a precursor for intermediates used in the synthesis of rabeprazole.[\[10\]](#)

## Applications in Research and Drug Development

The primary application of **4-Methoxy-2-methylpyridine** is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

- **Proton Pump Inhibitors (PPIs):** Substituted pyridines are central to the structure of many PPIs used to treat acid-related gastrointestinal disorders. The synthesis of drugs like pantoprazole and omeprazole involves intermediates derived from substituted 2-methylpyridines.[\[7\]](#)[\[11\]](#)[\[12\]](#) For example, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, a derivative, is a crucial intermediate for pantoprazole.[\[7\]](#)[\[8\]](#)
- **Medicinal Chemistry Scaffolding:** The pyridine core is a common motif in medicinal chemistry. The specific substitution pattern of **4-Methoxy-2-methylpyridine** provides a unique starting point for creating libraries of compounds for screening against various biological targets.[\[13\]](#) Its derivatives have been explored for applications ranging from anticancer to antimicrobial agents.[\[9\]](#)
- **Protein Degradator Building Blocks:** This compound is also classified as a building block for protein degraders, a novel therapeutic modality.[\[2\]](#)

## Safety and Handling

**4-Methoxy-2-methylpyridine** is considered hazardous and requires careful handling in a laboratory setting.

- Hazard Statements: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[14\]](#)
- Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[\[15\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[\[15\]](#)
- Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[\[15\]](#)

## Conclusion

**4-Methoxy-2-methylpyridine** is a chemical intermediate of significant value, underscored by its integral role in the synthesis of complex pharmaceutical agents. Its reactivity, governed by the pyridine nucleus and its methoxy and methyl substituents, allows for a range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for chemists and researchers aiming to utilize this versatile building block for innovation in drug discovery and materials science.

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